
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide, also known as DPC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DPC belongs to the class of cyclobutane-containing compounds that have been shown to have various biological activities.
Mécanisme D'action
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide acts as a positive allosteric modulator of GABA receptors, specifically the alpha-2 and alpha-3 subunits. This modulation enhances the binding affinity of GABA to the receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This hyperpolarization leads to the suppression of neuronal activity, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has been shown to have various biochemical and physiological effects. It has been found to increase the expression of GABA receptors in the brain, leading to enhanced GABAergic neurotransmission. 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has also been shown to modulate the activity of voltage-gated ion channels, resulting in the suppression of neuronal excitability. Additionally, 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has several advantages for lab experiments. It is readily available in high yield and purity, making it easy to obtain for scientific research. 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has some limitations, including its limited solubility in water, which may affect its bioavailability. Additionally, 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has a short half-life, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide research. One area of focus is the development of 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide analogs with improved pharmacokinetic properties. Another area of focus is the investigation of 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide's potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, research is needed to further elucidate the mechanism of action of 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide and its effects on the brain. Overall, 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has shown great potential as a therapeutic agent for neurological disorders, and further research is needed to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide involves the reaction of 2,2-dimethyl-3-phenylmethoxycyclobutanone with thionyl chloride and propionyl chloride. The reaction produces 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide in high yield and purity. The synthesis method has been optimized to produce 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide on a large scale, making it readily available for scientific research.
Applications De Recherche Scientifique
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has been shown to have various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, neuropathic pain, and anxiety. 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has been found to modulate the activity of GABA receptors, which play a crucial role in the regulation of neuronal excitability. This modulation results in the suppression of neuronal activity, leading to the observed therapeutic effects.
Propriétés
IUPAC Name |
2-chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-11(17)15(19)18-13-9-14(16(13,2)3)20-10-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDDLOQEKKWAAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC(C1(C)C)OCC2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


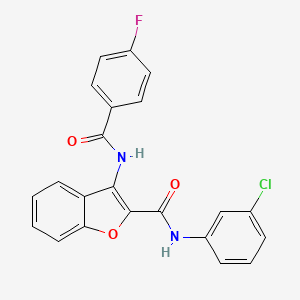
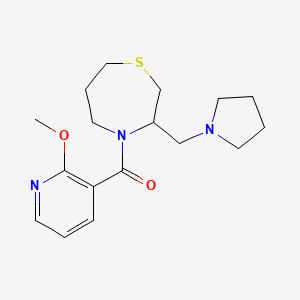
![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2369553.png)
![(5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2369556.png)
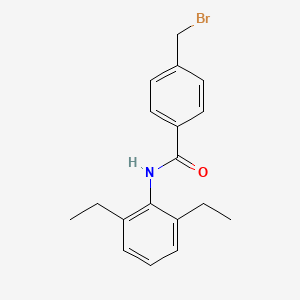
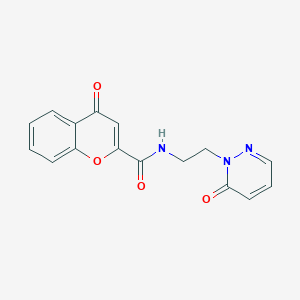
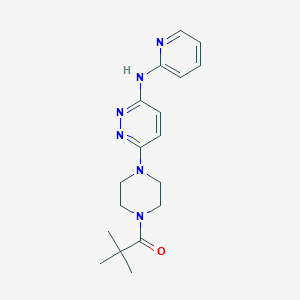
![(3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2369564.png)
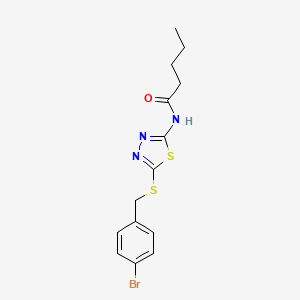
![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2369569.png)
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2369570.png)
![1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2369572.png)
![8-(2,5-Dimethoxyphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2369573.png)